3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of various functional groups attached to the benzothiadiazine ring, such as halo, alkyl, aryl, and benzyl groups, contributes to their biological activity .
Preparation Methods
The synthesis of 3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the 1,2,4-benzothiadiazine-1,1-dioxide ring.
Introduction of the 4-Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Chemical Reactions Analysis
3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. For example, it can act as a potassium channel activator, modulating the activity of KATP channels in pancreatic β-cells and vascular smooth muscle tissue . This activity leads to the inhibition of insulin release and the relaxation of blood vessels, contributing to its antihypertensive and antidiabetic effects .
Comparison with Similar Compounds
3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
Chlorothiazide: A well-known diuretic and antihypertensive agent with a similar benzothiadiazine-1,1-dioxide scaffold.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine-1,1-dioxide structure, used in the treatment of hypertension.
Quinazolino-1,2,4-benzothiadiazines: Compounds with a fused quinazoline ring, showing enhanced biological activities.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-butyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S2/c1-2-3-12-21-16-6-4-5-7-17(16)25(22,23)20-18(21)24-13-14-8-10-15(19)11-9-14/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNWMCRYZZKAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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